1,4-Cyclooctadiene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

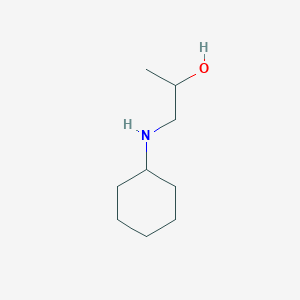

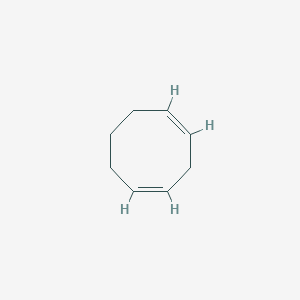

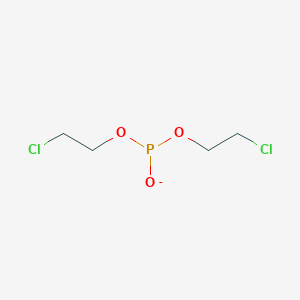

1,4-Cyclooctadiene (COD) is a colorless liquid with a formula of C8H12. It is an important organic compound used in various scientific research applications. COD is a cyclic hydrocarbon that contains two double bonds and eight carbon atoms in the ring structure. The compound is highly reactive and can be used in a variety of chemical reactions.

Mecanismo De Acción

The mechanism of action of 1,4-Cyclooctadiene is not well understood. However, it is known that the compound can form complexes with metal ions, which can then be used in various catalytic reactions. The compound can also undergo various chemical reactions due to its highly reactive nature.

Efectos Bioquímicos Y Fisiológicos

There is no information available on the biochemical and physiological effects of 1,4-Cyclooctadiene. However, it is known that the compound is highly reactive and can undergo various chemical reactions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1,4-Cyclooctadiene has several advantages and limitations for lab experiments. The compound is highly reactive and can be used in a variety of chemical reactions. It is also relatively easy to synthesize and purify. However, 1,4-Cyclooctadiene is highly flammable and can be hazardous to handle. It also has a low boiling point, which can make it difficult to work with in certain experiments.

Direcciones Futuras

There are several future directions related to 1,4-Cyclooctadiene. One potential direction is the development of new catalytic reactions using 1,4-Cyclooctadiene complexes. The compound could also be used in the synthesis of new organic compounds with unique properties. Another potential direction is the use of 1,4-Cyclooctadiene in the production of electronic materials such as organic LEDs and solar cells.

Conclusion:

In conclusion, 1,4-Cyclooctadiene is an important organic compound used in various scientific research applications. The compound is synthesized through the Diels-Alder reaction and is highly reactive. It is commonly used as a ligand in coordination chemistry and in the synthesis of other organic compounds. The compound has several advantages and limitations for lab experiments and has several potential future directions for research.

Métodos De Síntesis

The most common method for synthesizing 1,4-Cyclooctadiene is through the Diels-Alder reaction. This reaction involves the reaction of a diene and a dienophile to form a cyclic compound. In the case of 1,4-Cyclooctadiene, the diene is 1,3-butadiene and the dienophile is ethylene. The reaction is catalyzed by a metal catalyst such as platinum or palladium. The resulting product is then purified through distillation to obtain pure 1,4-Cyclooctadiene.

Aplicaciones Científicas De Investigación

1,4-Cyclooctadiene is used in various scientific research applications. It is commonly used as a ligand in coordination chemistry. The compound can form complexes with metal ions, which can be used in various catalytic reactions. 1,4-Cyclooctadiene is also used in the synthesis of other organic compounds such as polymers and pharmaceuticals. The compound is also used in the production of electronic materials such as liquid crystals and conductive polymers.

Propiedades

Número CAS |

1073-07-0 |

|---|---|

Nombre del producto |

1,4-Cyclooctadiene |

Fórmula molecular |

C8H12 |

Peso molecular |

108.18 g/mol |

Nombre IUPAC |

(1Z,4Z)-cycloocta-1,4-diene |

InChI |

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,5,7H,3-4,6,8H2/b2-1-,7-5- |

Clave InChI |

DNZZPKYSGRTNGK-PQZOIKATSA-N |

SMILES isomérico |

C1C/C=C\C/C=C\C1 |

SMILES |

C1CC=CCC=CC1 |

SMILES canónico |

C1CC=CCC=CC1 |

Otros números CAS |

16327-22-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis-](/img/structure/B86676.png)

![1-Oxaspiro[2.5]octane](/img/structure/B86694.png)